

Commercial Suppliers and Technical Guide for Boc-phe-gly-ome

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Compound of Interest

Compound Name: Boc-phe-gly-ome

Cat. No.: B1630970

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical specifications of N-tert-butoxycarbonyl-L-phenylalanyl-glycine methyl ester (**Boc-phe-gly-ome**). It is designed to assist researchers, scientists, and drug development professionals in sourcing this dipeptide and applying it effectively in their work. This guide includes a summary of commercial suppliers, detailed experimental protocols for its synthesis and analysis, and visualizations of key workflows.

Commercial Availability and Specifications

Boc-phe-gly-ome is a readily available dipeptide derivative crucial for peptide synthesis and various research applications. Several chemical suppliers offer this compound with varying purity levels and in different quantities. Below is a summary of key quantitative data from prominent suppliers.

Supplier	Catalog Number	Purity	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Melting Point (°C)
BroadPharm	BP-41224	Inquire	C ₁₇ H ₂₄ N ₂ O ₅	336.4	7625-57-2	Not Specified
Smolecule	S1941992	Inquire	C ₁₇ H ₂₄ N ₂ O ₅	336.4	7625-57-2	Not Specified
Career Henan Chemical Co. (via ChemicalBook)	---	95-99%	C ₁₇ H ₂₄ N ₂ O ₅	336.38	7625-57-2	104-105
Sichuan HongRi Pharma- Tech Co.,Ltd. (via ChemicalBook)	---	98%	C ₁₇ H ₂₄ N ₂ O ₅	336.38	7625-57-2	104-105

Note: Purity and other specifications should be confirmed by consulting the supplier's certificate of analysis for the specific lot.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, purification, and analysis of **Boc-phe-gly-ome**. These are general procedures that may require optimization based on specific laboratory conditions and desired product purity.

Synthesis of Boc-phe-gly-ome via DCC Coupling

This protocol describes a common method for the synthesis of **Boc-phe-gly-ome** using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

- Boc-L-phenylalanine (Boc-Phe-OH)
- Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
- Dicyclohexylcarbodiimide (DCC)
- N-methylmorpholine (NMM) or Triethylamine (TEA)
- Dichloromethane (DCM) or Chloroform (CHCl₃)
- 5% Sodium bicarbonate (NaHCO₃) solution
- Saturated Sodium Chloride (NaCl) solution
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Chloroform and Petroleum ether for recrystallization

Procedure:

- Dissolve glycine methyl ester hydrochloride (1.0 equivalent) in chloroform (20 mL per 0.01 mol).
- Cool the solution to 0°C in an ice bath.
- Add N-methylmorpholine (2.1 equivalents) dropwise and stir the reaction mixture for 15 minutes.
- In a separate flask, dissolve Boc-L-phenylalanine (1.0 equivalent) in chloroform (20 mL per 0.01 mol).
- Add the Boc-Phe-OH solution and DCC (1.0 equivalent) to the reaction mixture with continuous stirring.
- Allow the reaction to proceed for 24 hours at room temperature.

- Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the residue with chloroform (30 mL) and combine the filtrates.
- Wash the filtrate sequentially with 5% NaHCO₃ solution and saturated NaCl solution.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
- Recrystallize the crude product from a mixture of chloroform and petroleum ether, followed by cooling at 0°C to obtain pure **Boc-phe-gly-ome**.[\[1\]](#)

Purification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purification of **Boc-phe-gly-ome** using reversed-phase HPLC.

Materials and Equipment:

- Preparative HPLC system with a C18 column
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
- Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
- Crude **Boc-phe-gly-ome**
- Solvents for sample dissolution (e.g., acetonitrile/water mixture)
- 0.22 µm syringe filter

Procedure:

- Sample Preparation: Dissolve the crude **Boc-phe-gly-ome** in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water. Filter the solution through a 0.22 µm syringe filter before injection.[\[2\]](#)

- **System Equilibration:** Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.[\[2\]](#)
- **Injection and Elution:** Inject the prepared sample onto the column. Elute the peptide using a linear gradient of Mobile Phase B. A starting gradient could be from 5% to 95% Mobile Phase B over 30-40 minutes. The optimal gradient should be determined based on an initial analytical HPLC run of the crude material.[\[3\]](#)[\[4\]](#)
- **Detection and Fraction Collection:** Monitor the elution profile at 220 nm and 280 nm (due to the phenylalanine residue). Collect fractions corresponding to the main peak.
- **Post-Purification Analysis:** Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions that meet the desired purity level (e.g., >98%).
- **Lyophilization:** Remove the solvent from the pooled fractions by lyophilization to obtain the purified **Boc-phe-gly-ome** as a solid.

Analytical Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of **Boc-phe-gly-ome**.

Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.5-0.6 mL of a deuterated solvent such as Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6).

Expected ^1H NMR Signals (in CDCl_3):

- Boc group: A singlet around 1.4 ppm (9H).
- Methyl ester (OMe): A singlet around 3.7 ppm (3H).
- Phenylalanine aromatic protons: Multiplets in the region of 7.0-7.3 ppm (5H).
- Amide and alpha-protons: Signals in the 4.0-6.8 ppm region.

Expected ^{13}C NMR Signals:

- Boc carbons: Signals around 28.5 ppm ($\text{C}(\text{CH}_3)_3$) and 80.0 ppm ($\text{C}(\text{CH}_3)_3$).
- Ester and amide carbonyls: Signals in the 170-173 ppm region.
- Carbamate carbonyl: A signal around 156 ppm.

2.3.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **Boc-phe-gly-ome**.

Sample Preparation:

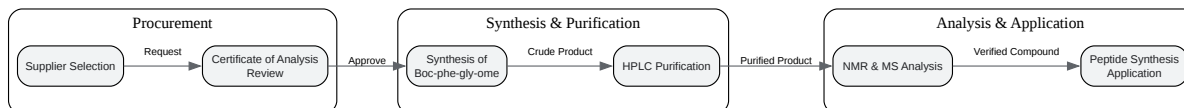
- Reconstitute the purified peptide in a solvent suitable for mass spectrometry analysis, such as a 50% acetonitrile/water mixture with 0.1% formic acid.

Expected Mass-to-Charge Ratio (m/z):

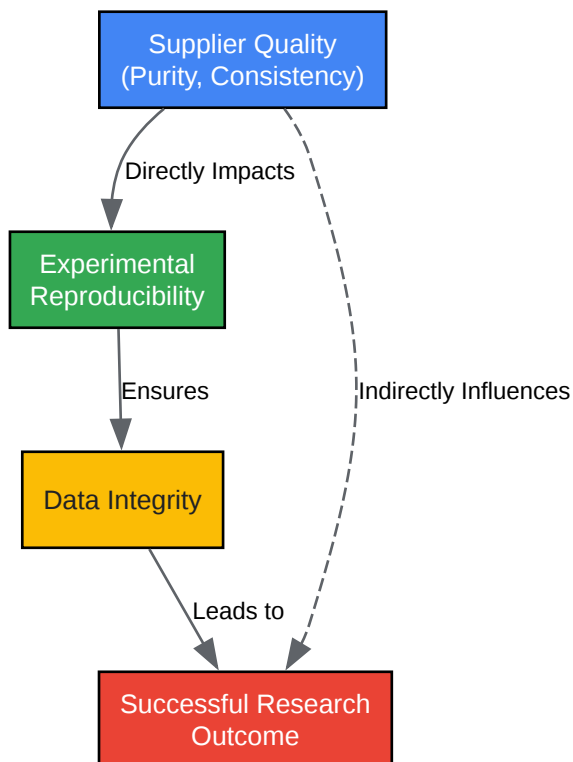
- The theoretical monoisotopic mass of **Boc-phe-gly-ome** ($\text{C}_{17}\text{H}_{24}\text{N}_2\text{O}_5$) is 336.17 Da.
- In electrospray ionization (ESI) mass spectrometry, the expected m/z for the protonated molecule $[\text{M}+\text{H}]^+$ would be approximately 337.17.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the use of **Boc-phe-gly-ome** in a research setting.



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*Experimental Workflow for **Boc-phe-gly-ome** Utilization.*

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